4-nitro-2-(1,2,4-triazol-4-yl)isoindole-1,3-dione
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Overview
Description
4-nitro-2-(1,2,4-triazol-4-yl)isoindole-1,3-dione is a compound that belongs to the class of isoindole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-2-(1,2,4-triazol-4-yl)isoindole-1,3-dione typically involves the reaction of isoindole derivatives with triazole compounds. One common method includes the reaction of isoindole-1,3-dione with 4-nitro-1,2,4-triazole under specific conditions such as the presence of a catalyst and controlled temperature . The reaction conditions often require refluxing in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-nitro-2-(1,2,4-triazol-4-yl)isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
4-nitro-2-(1,2,4-triazol-4-yl)isoindole-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the development of advanced materials, such as high-energy materials and polymers.
Mechanism of Action
The mechanism of action of 4-nitro-2-(1,2,4-triazol-4-yl)isoindole-1,3-dione involves its interaction with specific molecular targets. The nitro group and triazole ring can interact with enzymes and proteins, leading to inhibition or activation of biological pathways. The compound may also generate reactive oxygen species (ROS) upon metabolic activation, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-nitro-5-(1,2,4-triazol-3-yl)-2H-1,2,3-triazole: Another nitro-triazole derivative with similar energetic properties.
3-nitro-1,2,4-triazol-5-one (NTO): Known for its high-energy material properties and stability.
Uniqueness
4-nitro-2-(1,2,4-triazol-4-yl)isoindole-1,3-dione is unique due to its isoindole core, which imparts distinct chemical reactivity and potential for diverse applications. Its combination of a nitro group and triazole ring makes it a versatile compound for various scientific and industrial uses.
Properties
IUPAC Name |
4-nitro-2-(1,2,4-triazol-4-yl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N5O4/c16-9-6-2-1-3-7(15(18)19)8(6)10(17)14(9)13-4-11-12-5-13/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJYZYVVESFQMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)N3C=NN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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